molecular formula C24H26N2O6 B4857644 BUTYL 4-[2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOATE

BUTYL 4-[2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOATE

Cat. No.: B4857644
M. Wt: 438.5 g/mol
InChI Key: BWTDAOYNMHAKIX-UHFFFAOYSA-N
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Description

BUTYL 4-[2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoate ester linked to an isoindole derivative, which contributes to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-[2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the esterification of 4-aminobenzoic acid with butanol, followed by the introduction of the isoindole moiety through a series of condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes, utilizing automated reactors and stringent quality control measures. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-[2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

BUTYL 4-[2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of BUTYL 4-[2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromobenzoate
  • Ethyl benzoate
  • Butyl propionate

Comparison

Compared to similar compounds, BUTYL 4-[2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOATE stands out due to its unique isoindole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

butyl 4-[[2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-3-4-14-32-24(30)16-6-9-18(10-7-16)25-21(27)17-8-11-19-20(15-17)23(29)26(22(19)28)12-5-13-31-2/h6-11,15H,3-5,12-14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTDAOYNMHAKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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